Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate
CAS No.: 84592-35-8
Cat. No.: VC3794904
Molecular Formula: C14H28N2O4S
Molecular Weight: 320.45 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84592-35-8 |
|---|---|
| Molecular Formula | C14H28N2O4S |
| Molecular Weight | 320.45 g/mol |
| IUPAC Name | tert-butyl N-tert-butylsulfanyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |
| Standard InChI | InChI=1S/C14H28N2O4S/c1-12(2,3)19-10(17)15-16(21-14(7,8)9)11(18)20-13(4,5)6/h1-9H3,(H,15,17) |
| Standard InChI Key | MOWYOPQOADUFLA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)SC(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)SC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Fundamental Properties
Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate is defined by the molecular formula C₁₄H₂₈N₂O₄S and the IUPAC name di-tert-butyl 1-(tert-butylthio)hydrazine-1,2-dicarboxylate. Its SMILES notation, O=C(N(SC(C)(C)C)NC(OC(C)(C)C)=O)OC(C)(C)C, encapsulates the stereochemical arrangement of tert-butyl groups and the sulfur-containing moiety .
| Property | Value |
|---|---|
| CAS Number | 84592-35-8 |
| Molecular Weight | 320.45 g/mol |
| Purity | ≥95% |
| InChI | InChI=1S/C14H28N2O4S/c1-13(2,3)19-11(17)15-16(12(18)20-14(4,5)6)21-10(7,8)9/h15H,1-9H3 |
The compound’s three-dimensional conformation, accessible via PubChem’s interactive model, reveals a sterically hindered structure due to the bulky tert-butyl groups, which influence its reactivity and solubility .
Synthesis and Production Methods
Synthetic Pathways
The synthesis of di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate typically involves the reaction of tert-butyl thiol with hydrazine derivatives under catalytic conditions. A representative method includes:
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Stepwise Protection: Sequential protection of hydrazine’s amine groups using tert-butyloxycarbonyl (Boc) reagents.
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Thioether Formation: Introduction of the tert-butylthio group via nucleophilic substitution or sulfide coupling.
| Reaction Component | Role |
|---|---|
| tert-Butyl thiol | Sulfur source for thioether bond |
| Boc anhydride | Amine-protecting agent |
| Catalysts (e.g., DMAP) | Accelerate carboxylation |
The process demands stringent control over reaction temperature and pH to avoid premature deprotection or side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high yields (>70%) and purity.
Applications in Organic Synthesis
Amine and Peptide Protection
The compound’s Boc-protected hydrazine core enables its use in:
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Peptide Synthesis: Temporary protection of cysteine residues via the S-tert-butylthio group, which prevents unwanted disulfide bond formation during solid-phase synthesis.
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Heterocycle Formation: Serving as a precursor for triazoles and pyrazoles through cycloaddition reactions with alkynes or nitriles.
Functional Group Transformations
Its tert-butylthio moiety participates in radical-mediated reactions, facilitating the synthesis of sulfoxides and sulfones under oxidative conditions. For example, treatment with m-CPBA (meta-chloroperbenzoic acid) converts the thioether to a sulfone, expanding its utility in medicinal chemistry.
| Precaution | Recommendation |
|---|---|
| Personal Protective | Gloves, eyeshields, lab coat |
| Ventilation | Use fume hoods |
| Spill Management | Absorb with inert material |
Disposal Considerations
Residual material should be incinerated in compliance with local regulations to prevent groundwater contamination. Aqueous solubility data, though limited, suggest cautious handling to avoid environmental persistence.
| Supplier | Purity | Packaging |
|---|---|---|
| AChemBlock | 95% | 1 g, 5 g, 10 g |
| VulcanChem | ≥98% | 250 mg–25 g |
| Sigma-Aldrich | 97% | 5 g–100 g |
Recent Research Developments
Innovations in Peptide Modification
Recent studies highlight its role in site-specific cysteine modification, enabling the synthesis of antibody-drug conjugates (ADCs) with enhanced stability. For instance, the S-tert-butylthio group undergoes selective deprotection under mild acidic conditions, permitting controlled bioconjugation.
Catalytic Applications
Emerging work explores its use as a ligand in transition metal catalysis. Palladium complexes derived from this compound have shown promise in Suzuki-Miyaura couplings, achieving turnover numbers (TON) exceeding 10⁴.
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